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molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No. B1282048
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188092B2

Procedure details

Benzoic peroxyanhydride (3.73 g, 15.41 mmol) was added to a degassed mixture of 1-bromo-2-chloro-4-methylbenzene (24.35 g, 118.50 mmol) and 1-bromopyrrolidine-2,5-dione (23.20 g, 130.35 mmol) in CCl4 (100 mL) at room temperature under nitrogen. The resulting mixture was stirred at reflux for 18 hrs. The reaction was cooled and washed with water (equal volume); satd sodium thiosulfite (equal volume) and water (equal volume). Mixture dried by passing through a phase seperating cartridge. Solvent removed to give crude 1-bromo-4-(bromomethyl)-2-chlorobenzene (31.7 g, 94%) as pale brown oil which was progressed without further purification.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
24.35 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:19][C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:21]=1[Cl:27].[Br:28]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][Br:28])=[CH:22][C:21]=1[Cl:27]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
24.35 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)Cl
Name
Quantity
23.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with water (equal volume)
CUSTOM
Type
CUSTOM
Details
Mixture dried
CUSTOM
Type
CUSTOM
Details
seperating cartridge
CUSTOM
Type
CUSTOM
Details
Solvent removed

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CBr)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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